Cefepime E-isomer is a stereoisomer of Cefepime, a fourth-generation cephalosporin antibiotic. While Cefepime exists as a mixture of Z and E isomers, with the Z isomer exhibiting the desired antibacterial activity, the E-isomer is considered an impurity in pharmaceutical preparations. [, ] As such, its presence in Cefepime preparations is strictly controlled.
Cefepime was developed in the late 1980s by the pharmaceutical company Bristol-Myers Squibb and was approved by the U.S. Food and Drug Administration in 1996. It is marketed under various brand names, including Maxipime.
Cefepime belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is characterized by its broad spectrum of activity and enhanced stability against beta-lactamases compared to earlier generations of cephalosporins.
Cefepime can be synthesized through several methods, with a notable approach involving the following steps:
This method emphasizes the use of specific solvents to minimize isomerization during synthesis, which is crucial for maintaining product quality.
Cefepime's molecular formula is CHNOS, and it has a molecular weight of approximately 477.5 g/mol. The structure features a beta-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins.
Cefepime undergoes various chemical reactions that are pivotal for its function:
These reactions are critical for understanding cefepime's pharmacodynamics and its role in treating resistant bacterial infections.
Cefepime's mechanism involves inhibiting bacterial cell wall synthesis through binding to PBPs, which are crucial for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to:
The pharmacokinetics of cefepime show complete absorption post-injection, with a volume of distribution around 18 L and low plasma protein binding (approximately 20%) .
These properties are essential for formulating cefepime into effective pharmaceutical preparations.
Cefepime is utilized in various clinical settings due to its broad-spectrum activity:
The classification of cephalosporins into generations reflects sequential improvements in antimicrobial spectrum and β-lactamase stability. Fourth-generation agents, including cefepime, cefpirome, and cefozopran, constitute Group IV cephalosporins characterized by their C-3' quaternary ammonium structure [6]. This molecular innovation addressed three critical limitations of third-generation cephalosporins: 1) Diminished gram-positive activity (e.g., against Streptococcus pneumoniae); 2) Vulnerability to AmpC β-lactamases produced by Enterobacter, Citrobacter, and Serratia species; and 3) Emerging resistance in Pseudomonas aeruginosa [2] [4] [6].
Table 1: Comparative Profile of Cephalosporin Generations Relevant to Cefepime Development
Generation | Key Representatives | Gram-positive Activity | Gram-negative Activity | β-Lactamase Stability | Major Limitations |
---|---|---|---|---|---|
Third | Ceftazidime, Cefotaxime | Moderate (less than 1st) | Enhanced (excluding Enterobacter) | Poor against AmpC, ESBLs | AmpC hydrolysis; Poor anti-staphylococcal |
Fourth (Cefepime) | Cefepime, Cefpirome | Enhanced (similar to 1st) | Broad (including Pseudomonas, Enterobacter) | High (AmpC stability; some ESBLs) | Variable against ESBLs; Carbapenemase vulnerability |
Microbiologically, cefepime bridged a critical gap. While carbapenems offered broader β-lactamase stability, their use was (and remains) constrained by the risk of selecting for carbapenem-resistant organisms and Clostridioides difficile infections. Cefepime provided a carbapenem-sparing alternative for infections caused by many ESBL-producers and AmpC-derepressed mutants [1] [4]. Clinical guidelines, including those from the Infectious Diseases Society of America (IDSA), specifically recommended cefepime for cystitis caused by AmpC-producing Enterobacterales due to its resistance to hydrolysis by these enzymes [1]. Furthermore, its potent activity against P. aeruginosa (comparable to ceftazidime) cemented its role as a cornerstone agent for empirical therapy in febrile neutropenia and hospital-acquired pneumonia, indications where Pseudomonas coverage is essential [1] [2].
Cefepime's chemical structure, (6R,7R,Z)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((1-methylpyrrolidinium-1-yl)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate (C₁₉H₂₄N₆O₅S₂), contains three critical features conferring its unique pharmacological profile [8] [9]:
The zwitterionic nature is arguably cefepime's most significant structural innovation. This property allows it to achieve higher periplasmic concentrations in gram-negative bacteria faster than third-generation cephalosporins [4] [6]. Once inside the periplasm, cefepime exhibits lower affinity for AmpC β-lactamases compared to ceftazidime or cefotaxime. As demonstrated by kinetic studies, the dissociation constant (Kᵢ) of cefepime for AmpC from P. aeruginosa is 370 μM, significantly higher than that of ceftazidime (8 μM), indicating weaker binding and thus slower hydrolysis [2]. Table 1 in [2] comprehensively details these kinetic differences across various β-lactamase classes, highlighting cefepime's relative stability against Ambler class C enzymes compared to many third-generation cephalosporins.
Furthermore, cefepime acts as a weak inducer of AmpC expression compared to other β-lactams like cefoxitin. This reduces the selective pressure for derepressed mutants that cause clinical failure with some third-generation cephalosporins in Enterobacter cloacae or Citrobacter freundii infections [2]. While susceptible to hydrolysis by some ESBLs (e.g., certain CTX-M variants) and carbapenemases (e.g., KPC, NDM), its overall β-lactamase stability profile remains broader than earlier generations, particularly against chromosomally encoded enzymes [2] [10].
Cefepime's clinical significance is inextricably linked to the relentless global rise of multidrug-resistant (MDR) gram-negative infections. Surveillance data reveals a concerning trajectory: carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Pseudomonas aeruginosa (CRPA) are now classified as "Critical Priority" pathogens by the WHO [5] [7] [10]. While cefepime is ineffective against most carbapenemase producers, it retains crucial utility against specific MDR phenotypes:
Table 2: Global Resistance Trends Impacting Cefepime Utility (Representative Data)
Pathogen/Resistance Mechanism | Region/Trend | Impact on Cefepime | Key References |
---|---|---|---|
AmpC-Derepressed Enterobacterales | Global; Stable prevalence | Retained High Utility (Preferred agent over 3rd Gens) | [1] [2] |
ESBL-Producing E. coli/K. pneumoniae | Rising globally (Asia, Africa highest); >40% in some regions | Variable Utility (Depends on MIC; often resistant) | [1] [5] [7] |
Carbapenem-Resistant Enterobacterales (CRE) | Sharp increase; NDM, KPC, OXA-48 prevalent | Limited/No Utility (Except rare isolates with low MICs) | [5] [10] |
MDR/XDR P. aeruginosa | Increasing resistance; VIM/IMP MBLs, efflux upregulation | Variable Utility (Requires susceptibility testing; Extended infusion beneficial) | [1] [5] |
Carbapenem-Resistant A. baumannii (CRAB) | High prevalence in ICU settings globally | No Significant Utility | [5] [10] |
However, the escalating prevalence of carbapenem resistance (mediated by KPC, NDM, OXA-48-like enzymes) and specific ESBLs with high affinity for cefepime (e.g., some CTX-M variants) poses significant challenges [5] [7] [10]. Epidemiological studies, such as the EuSCAPE survey, highlight significant regional variations in resistance. For instance, CRE prevalence exceeds 5% in several European countries and is substantially higher in parts of Asia [5] [10]. Furthermore, P. aeruginosa resistance to anti-pseudomonal carbapenems (a marker of potential MDR/XDR phenotypes) shows alarming increases, with non-susceptibility rates rising from 19.7% in 2016 to 27.5% in 2018 in one Taiwanese surveillance study [5]. These trends underscore the critical importance of local susceptibility data and antimicrobial stewardship when utilizing cefepime. Its role is increasingly concentrated against non-carbapenemase-producing MDR gram-negatives and as part of combination regimens or optimized dosing strategies for difficult-to-treat pathogens [1] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7